molecular formula C22H24N4O2 B11272297 2-cyclohexyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

2-cyclohexyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide

Cat. No.: B11272297
M. Wt: 376.5 g/mol
InChI Key: LGGKBLRLIWNAJM-UHFFFAOYSA-N
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Description

2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a pyrido[2,3-d]pyrimidine derivative with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-QUINAZOLIN-3-YL}PHENYL)ACETAMIDE
  • 2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[3,2-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE

Uniqueness

2-CYCLOHEXYL-N-(4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)ACETAMIDE is unique due to its specific pyrido[2,3-d]pyrimidine core, which imparts distinct biological activities. Its structural features allow for selective binding to molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-cyclohexyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide

InChI

InChI=1S/C22H24N4O2/c1-15-24-21-19(8-5-13-23-21)22(28)26(15)18-11-9-17(10-12-18)25-20(27)14-16-6-3-2-4-7-16/h5,8-13,16H,2-4,6-7,14H2,1H3,(H,25,27)

InChI Key

LGGKBLRLIWNAJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)CC4CCCCC4

Origin of Product

United States

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